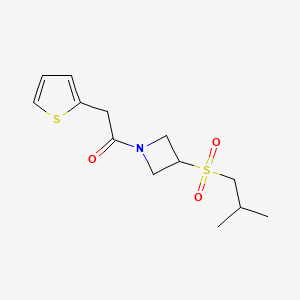

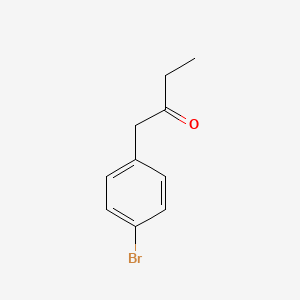

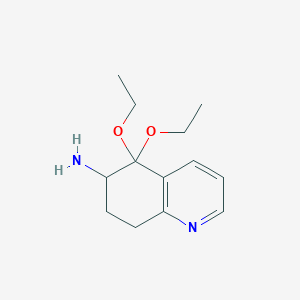

![molecular formula C15H8Cl2N4S B2587916 3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 113486-87-6](/img/structure/B2587916.png)

3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a heterocyclic compound . It belongs to the class of triazolothiadiazines, which are hybrid nuclei made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . These compounds are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of such compounds often involves the use of starting materials like isophthalic acid and dimethyl benzene-1,3-dicarboxylate to give acid hydrazide compounds . These are then converted into 4-amino-1,2,4-triazole-3-thiol-5-yl compound by cyclization reaction with ethanoic KOH, CS2, and excess of hydrazine hydrate . A two-step route to a wide range of new derivatives of 1,8-disubstituted bis triazolo has been proposed .

Molecular Structure Analysis

The molecular structure of “3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This structure allows it to manifest substituents around a core scaffold in defined three-dimensional representations .

Chemical Reactions Analysis

The chemical reactions involving “3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” include its synthesis from starting materials and its interactions with other compounds in biological systems . The synthesized compounds have been found to exhibit weak luminescent properties in MeCN solution .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” include its optical, electrochemical, and semiconductor properties . It also exhibits ambipolar semiconductor properties with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1 s^-1 .

Scientific Research Applications

Antibacterial Properties

3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have demonstrated significant antibacterial properties. Research has shown these compounds to be effective against various bacterial strains, including S. aureus, E.coli, and B.subtilis. This indicates their potential application in developing new antibacterial agents (Hu & Li, 2010).

Anti-Inflammatory and Analgesic Properties

Some derivatives of 3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been found to possess anti-inflammatory and analgesic properties. In vivo studies comparing these compounds to standard drugs like ibuprofen showed promising results, indicating their potential for use in treating inflammation and pain (Akhter, Hassan, & Amir, 2014).

Anticancer Activities

Research has indicated that certain derivatives of this compound exhibit inhibitory activity against the proliferation of various cancer cell lines, including liver, lung, and breast cancer cells. This suggests its potential application in cancer research and treatment (Ding & Li, 2011).

Anticonvulsant Activities

Studies have shown that 3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives possess potent anticonvulsant activity. This finding opens avenues for the development of new treatments for seizure disorders, with some compounds demonstrating broad-spectrum activity in several models (Deng et al., 2012).

Future Directions

The future directions for “3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” could involve further exploration of its synthesis methods, its potential biological activities, and its applications in drug design, discovery, and development . It may serve as a potential anti-breast cancer agent .

properties

IUPAC Name |

3,6-bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N4S/c16-11-5-1-9(2-6-11)13-18-19-15-21(13)20-14(22-15)10-3-7-12(17)8-4-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMQHHSRMIOZLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Bis(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

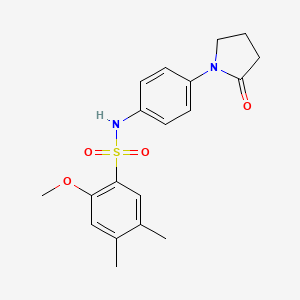

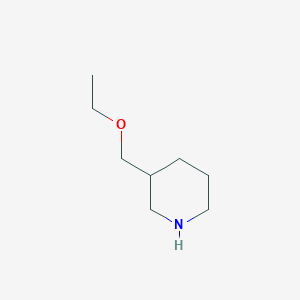

![(3S,3As,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2587841.png)

![1-(4-chlorophenyl)-5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2587842.png)

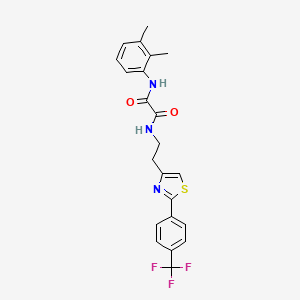

![N-(4-acetamido-3-chlorophenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2587853.png)

![1-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B2587854.png)

![N-(1-cyanocyclohexyl)-2-[[5-[(2-fluorophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2587856.png)